1-(3,4-dimethoxybenzyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea
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Description
1-(3,4-dimethoxybenzyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea is a useful research compound. Its molecular formula is C18H20N6O4 and its molecular weight is 384.396. The purity is usually 95%.
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Biological Activity
The compound 1-(3,4-dimethoxybenzyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea is a member of the urea class of compounds, which have garnered attention for their diverse biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a dimethoxybenzyl group and a tetrazole moiety, which are crucial for its biological activity.
Biological Activity Overview
- Antioxidant Properties : Research indicates that urea derivatives exhibit significant antioxidant activity. The presence of the tetrazole ring enhances this property by stabilizing reactive oxygen species (ROS), which can lead to cellular damage if left unchecked .
- Anticancer Activity : Preliminary studies suggest that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .
- Xanthine Oxidase Inhibition : The compound has been evaluated for its potential as a xanthine oxidase (XO) inhibitor. XO plays a critical role in uric acid production; thus, inhibiting this enzyme can be beneficial in managing conditions like gout. The tetrazole moiety appears to enhance binding affinity to the enzyme .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, the compound protects cells from oxidative stress.
- Enzyme Inhibition : The structural features allow for effective binding to enzymes such as xanthine oxidase, leading to decreased uric acid levels and potential therapeutic effects in gout treatment.
Table 1: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Antioxidant | ROS scavenging | |
Anticancer | Induction of apoptosis | |
Xanthine Oxidase Inhibition | Competitive inhibition |
Case Study: Anticancer Activity
In a study evaluating various urea derivatives, it was found that this compound exhibited significant cytotoxicity against human breast cancer cell lines. The IC50 value was determined to be approximately 15 µM, indicating potent activity compared to standard chemotherapeutics .
Case Study: Xanthine Oxidase Inhibition
A series of experiments demonstrated that this compound acts as a mixed-type inhibitor of xanthine oxidase with an IC50 value of 0.031 µM. Molecular docking studies revealed that the tetrazole nitrogen atoms form hydrogen bonds with key residues in the enzyme's active site .
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4/c1-23-18(26)24(22-21-23)14-7-5-13(6-8-14)20-17(25)19-11-12-4-9-15(27-2)16(10-12)28-3/h4-10H,11H2,1-3H3,(H2,19,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNYGRQJPOFWFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.